molecular formula C9H5ClN2O2 B225991 Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- CAS No. 14835-94-0

Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)-

Cat. No.: B225991
CAS No.: 14835-94-0
M. Wt: 283.6 g/mol
InChI Key: OQMWNKDFIAFJEO-UHFFFAOYSA-N
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Description

The compound Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)-, commonly referred to as o,p'-DDE (CAS: 3424-82-6), is a chlorinated aromatic hydrocarbon. Its IUPAC name is 1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene, with the molecular formula C₁₄H₈Cl₄ and a molecular weight of 318.02 g/mol . Structurally, it features a benzene ring substituted with chlorine atoms and a dichloroethenyl group linked to a 4-chlorophenyl moiety.

o,p'-DDE is a metabolite of the pesticide DDT (dichlorodiphenyltrichloroethane) and is formed through the dehydrochlorination of DDT in the environment or biological systems .

Properties

IUPAC Name

1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3/c15-9-13(10-5-7-11(16)8-6-10)12-3-1-2-4-14(12)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMWNKDFIAFJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=CCl)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864540
Record name 1-Chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene
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Molecular Weight

283.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14835-94-0, 25394-54-1
Record name 1-Chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene
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Record name Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)-
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Record name 1-Chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene
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Record name TDE, o,p'-, olefin
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Preparation Methods

Reaction Mechanism and Conditions

The most documented method involves the reaction of o-chlorobenzhydrol (C₁₃H₁₁ClO) with phosphorus pentachloride (PCl₅) in ethylene dichloride (EDC) . The process proceeds via a two-step mechanism:

  • Chlorination : PCl₅ acts as a chlorinating agent, replacing the hydroxyl group of o-chlorobenzhydrol with two chlorine atoms.

  • Solvolysis : Hydrolysis of the intermediate dichloride yields the target compound.

Key Reaction Parameters :

ParameterValue
Temperature62°C (chlorination), 87°C (reflux)
Reaction Time12 hours (reflux)
Molar Ratio (PCl₅:Substrate)1.1:1
SolventEthylene Dichloride

Workflow and Purification

  • Chlorination : A mixture of o-chlorobenzhydrol (400 g, 1.828 mol) and PCl₅ (420 g, 1.996 mol) in EDC (1600 mL) is heated to 87°C under reflux for 12 hours.

  • Hydrolysis : The reaction mixture is quenched in ice-water (3:7 mass ratio), followed by phase separation to isolate the organic layer.

  • Washing : Sequential washing with water (7×10 L) removes residual HCl and phosphorus oxides.

  • Drying : Anhydrous MgSO₄ is used for dehydration, yielding a pale yellow solution with 99.54% purity and 96.2% yield .

Analytical Validation :

  • HPLC-MS : Confirms the absence of o-chlorobenzhydrol residues (<0.32%).

  • Volhard Method : Quantifies chlorine content (1.38 mol/g).

Alternative Methodologies and Comparative Performance

Solvent-Free Halogenation (Comparative Example)

A modified approach omits EDC, directly heating o-chlorobenzhydrol (400 g) with PCl₅ (385 g) at 135°C for 90 minutes. While this reduces solvent use, it compromises yield and purity:

MetricEDC MethodSolvent-Free Method
Yield96.2%92.1%
Purity (HPLC-MS)99.54%96.47%
Residual Substrate0.32%3.35%

The solvent-free method produces a tan-colored viscous residue, necessitating additional purification steps (e.g., column chromatography), which are economically nonviable for industrial-scale production.

Role of Solvent Polarity

Ethylene dichloride’s high polarity (dielectric constant: 10.36) facilitates PCl₅ dissolution and stabilizes the intermediate dichloride. In contrast, nonpolar solvents (e.g., toluene) result in incomplete chlorination and side-product formation.

Industrial-Scale Recommendations

For commercial production, the EDC-mediated method is superior due to:

  • Reproducibility : Consistent yields >95% across batches.

  • Scalability : EDC’s low boiling point (83°C) simplifies solvent recovery.

  • Purity : Minimizes downstream purification costs.

Future research should explore catalytic systems (e.g., FeCl₃) to reduce PCl₅ stoichiometry and mitigate HCl waste.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles in the presence of suitable reagents.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various chlorinated or hydroxylated benzene derivatives, while oxidation and reduction reactions can lead to the formation of different chlorinated aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- is utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to function as a precursor in the development of drugs that target specific biological pathways.

Case Study: Anticancer Agents

Research has shown that chlorinated aromatic compounds can exhibit anticancer properties. For instance, derivatives of benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- have been studied for their effectiveness against certain types of cancer cells due to their ability to interfere with cellular signaling pathways .

Agrochemical Applications

This compound is also significant in the agricultural sector. It serves as an active ingredient in some pesticides and herbicides, which are designed to control pests and enhance crop yield.

Case Study: Pesticide Formulations

Studies have demonstrated that formulations containing benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- can effectively manage pest populations while minimizing harm to non-target species . The compound's stability and efficacy make it a valuable asset in integrated pest management strategies.

Chemical Intermediate

As a chemical intermediate, benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- is used in the synthesis of other chemical compounds. Its chlorinated structure allows it to participate in various chemical reactions, making it versatile for producing more complex molecules.

Data Table: Chemical Reactions Involving Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)-

Reaction TypeProductConditions
Nucleophilic SubstitutionVarious chlorinated derivativesBase-catalyzed reactions
Electrophilic Aromatic SubstitutionNew aromatic compoundsAcidic conditions
Coupling ReactionsBiaryl compoundsPalladium-catalyzed reactions

Environmental Considerations

While benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- has beneficial applications, its environmental impact cannot be overlooked. Chlorinated compounds are known for their persistence in the environment and potential toxicity.

Case Study: Environmental Monitoring

Research has indicated that monitoring the presence of this compound in environmental samples is crucial due to its potential as an endocrine disruptor . Studies employing Compound Specific Isotope Analysis (CSIA) have been utilized to trace its sources and degradation pathways in ecosystems .

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. Its chlorinated structure allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of o,p'-DDE, focusing on their chemical identifiers, molecular formulas, and applications:

Compound Name CAS Number Molecular Formula Key Structural Feature Use/Application
o,p'-DDE 3424-82-6 C₁₄H₈Cl₄ Dichloroethenyl group, o,p' substitution DDT metabolite
p,p'-DDT 50-29-3 C₁₄H₉Cl₅ Trichloroethyl group, p,p' substitution Insecticide
o,p'-DDT 789-02-6 C₁₄H₉Cl₅ Trichloroethyl group, o,p' substitution Insecticide
o,p'-TDE 53-19-0 C₁₄H₁₀Cl₄ Dichloroethyl group, o,p' substitution DDT metabolite
(-)-o,p'-DDD 53-19-0 C₁₄H₁₀Cl₄ Ethyl group, chiral center (S-configuration) Antineoplastic agent
Key Structural Differences:
  • DDT vs. DDE : DDT contains a trichloroethyl (-CCl₃) group, while DDE has a dichloroethenyl (-CCl₂=CH-) group formed via dehydrochlorination. This difference reduces DDE's volatility but increases its environmental persistence .
  • o,p' vs. p,p' Isomers : The position of chlorine atoms on the benzene rings (ortho/para vs. para/para) affects biological activity. For example, p,p'-DDT is more insecticidal, while o,p'-DDE exhibits endocrine-disrupting effects .
  • TDE vs. DDE : TDE (tetrachlorodiphenylethane) retains an ethyl (-CH₂CH₃) group instead of the ethenyl group in DDE, making it less stable .

Environmental and Toxicological Profiles

Property o,p'-DDE p,p'-DDT o,p'-TDE
Persistence High (resists degradation) Moderate (converts to DDE) Low (readily degrades)
Bioaccumulation Significant in fatty tissues High in aquatic organisms Moderate
Toxicity Endocrine disruptor Neurotoxic Less studied
Research Findings:
  • p,p'-DDT is banned globally under the Stockholm Convention due to its ecological impact, but its metabolites like DDE persist in food chains .

Regulatory Status

  • o,p'-DDE : Listed in Schedule 1 of the Canadian Environmental Protection Act (1999) due to its persistence and toxicity .
  • p,p'-DDT : Banned in most countries; tolerance levels revoked in agricultural products .

Biological Activity

Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)-, is a chlorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicological effects, and potential applications in medicine and agriculture.

  • Molecular Formula : C14H10Cl4
  • Molecular Weight : 320.04 g/mol
  • CAS Number : 53-19-0
  • Density : 1.29 g/cm³
  • Boiling Point : Not available
  • Flash Point : 265.7°C

Biological Activity Overview

The biological activity of Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- can be categorized into several areas:

1. Antimicrobial Activity

Research has indicated that chlorinated compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar chlorinated benzene derivatives possess inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and Escherichia coli range from 3.12 to 12.5 µg/mL .

2. Anticancer Properties

Chlorinated aromatic compounds have been investigated for their anticancer potential. For example, derivatives of chlorinated benzene have shown promising results in inhibiting cancer cell lines such as HepG2 and A549, with IC50 values indicating effective cytotoxicity . A study reported that compounds with similar structures demonstrated significant apoptosis induction in cancer cells, suggesting potential for therapeutic applications.

3. Endocrine Disruption

Chlorinated compounds are often scrutinized for their endocrine-disrupting capabilities. They may interfere with hormonal functions, leading to developmental and reproductive issues in wildlife and potentially humans . Studies have linked exposure to chlorinated compounds with altered hormone levels and reproductive health concerns.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various chlorinated benzene derivatives, including Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)-. The results indicated that these compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus.

Compound NameMIC (µg/mL)Bacterial Strain
Benzene Derivative A3.12Staphylococcus aureus
Benzene Derivative B12.5Escherichia coli

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers assessed the cytotoxic effects of chlorinated benzene derivatives on several cancer cell lines. The study found that the compound significantly inhibited cell proliferation in HepG2 cells with an IC50 value of approximately 0.74 mg/mL.

Cell LineIC50 (mg/mL)
HepG20.74
A5490.95

Toxicological Profile

The toxicological assessment of Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- reveals potential hazards associated with exposure:

  • Acute Toxicity : Data indicates that exposure can lead to respiratory distress and skin irritation.
  • Chronic Effects : Long-term exposure may result in carcinogenic effects and endocrine disruption .

Q & A

Q. What crystallographic software parameters optimize refinement for this compound’s heavy-atom clusters?

  • Methodological Answer : SHELXL refinement requires anisotropic displacement parameters (ADPs) for chlorine atoms and restraints on C-Cl bond distances (1.72–1.78 Å). TWIN/BASF commands address pseudo-merohedral twinning in orthorhombic crystals (space group Pna21), improving R1 values to <0.05 .

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